molecular formula C16H10N4O2S4 B2635319 N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide CAS No. 393838-70-5

N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B2635319
CAS No.: 393838-70-5
M. Wt: 418.52
InChI Key: HOEFJGPIBOAFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that features multiple heterocyclic rings, including thiophene and thiazole moieties. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of thiophene derivatives with thiazole intermediates under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed to create aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process, allowing for the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as 2-aminothiophene and 2-chloromethyl thiophene.

    Thiazole derivatives: Including 2-aminothiazole and 2-chlorothiazole.

Uniqueness

What sets N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide apart is its combination of multiple heterocyclic rings, which enhances its electronic properties and biological activities. This unique structure allows for versatile applications in various fields, from medicinal chemistry to materials science .

Properties

IUPAC Name

N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S4/c21-13(11-3-1-5-23-11)19-15-17-9(7-25-15)10-8-26-16(18-10)20-14(22)12-4-2-6-24-12/h1-8H,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEFJGPIBOAFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.